cis-Nonachlor

Description

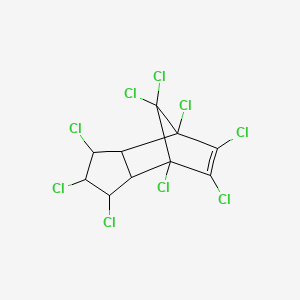

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8+,9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHOKXCPKDPNQU-FLVMBEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052709, DTXSID40872581 | |

| Record name | trans-Nonachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Nonachlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 8.2X10-3 mg/L at 25 °C /Estimated/ | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 1.00X10-6 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Nonachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5103-73-1, 39765-80-5, 3734-49-4 | |

| Record name | cis-Nonachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005103731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Nonachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039765805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Nonachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Nonachlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Nonachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R,3S,4S,5R,6S,7S)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.0^{2,6}]dec-8-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONACHLOR, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PFJ22N0EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONACHLOR, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LP364CK91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Environmental Persistence and Mobility of cis-Nonachlor: A Technical Guide

Introduction

cis-Nonachlor is an organochlorine pesticide and a significant component of the technical chlordane (B41520) mixture, which was used extensively for termite control and agricultural applications.[1] Although the use of chlordane has been banned or severely restricted globally, this compound and its isomers persist in the environment due to their chemical stability and resistance to degradation.[2] As a persistent organic pollutant (POP), this compound is characterized by its potential for long-range environmental transport, bioaccumulation in organisms, and adverse effects on ecosystems and human health.[2] This guide provides a detailed overview of the environmental fate and transport of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its fundamental physicochemical properties. This compound is a hydrophobic compound with very low solubility in water and a high affinity for organic phases. These characteristics are central to its persistence and distribution in the environment. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅Cl₉ | [3] |

| Molecular Weight | 444.22 g/mol | [1] |

| CAS Number | 5103-73-1 | [3] |

| Log Octanol (B41247)/Water Partition Coefficient (log Kow) | 5.2 | [4] |

| Log10 of Water Solubility (mol/L) | - | [5] |

| Physical State | Solid | - |

Environmental Fate and Transport

The movement, distribution, and persistence of this compound in the environment are governed by a complex interplay of partitioning, degradation, and transport processes.

Partitioning Behavior

Soil and Sediment: Due to its high hydrophobicity, indicated by a high octanol-water partition coefficient (log Kow), this compound strongly adsorbs to organic matter in soil and sediment.[6] This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value signifies that the chemical is likely to be immobile in soil, with a low potential for leaching into groundwater.[7] Instead, it will persist in the upper soil layers or become sequestered in aquatic sediments.

Water: this compound's low water solubility and high log Kow mean that in aquatic environments, it will preferentially partition from the water column to suspended organic particles and bottom sediments.[8] Volatilization from water surfaces is a potential transport pathway, but this process is significantly slowed by its strong adsorption to suspended solids and sediment.[8] The estimated volatilization half-life from a model river is 2 days, but for a model pond, where adsorption is more significant, it extends to 220 years.[8]

Air: As a semi-volatile organic compound, this compound can undergo atmospheric transport. It can enter the atmosphere through volatilization from contaminated soil and water surfaces. This mobility in the air allows for its long-range transport to remote regions, far from its original sources.[9]

Degradation Processes

This compound is highly resistant to environmental degradation.

-

Biodegradation: Microbial degradation is a very slow process. Studies on the anaerobic biodegradation of chlordane components in river sediments have shown that cis-chlordane (B41515) (a related compound) degrades more slowly than trans-chlordane.[10] Degradation rates are highly variable and depend on sediment properties and the presence of acclimated microbial communities.[10][11] One study reported a degradation rate of 0.0% to 12.0% for cis-chlordane over a 20-week anaerobic incubation.[10]

-

Photolysis: Photodegradation can occur when a chemical absorbs light, leading to its breakdown. While this can be a degradation pathway for some pollutants in the atmosphere and surface waters, specific data on the photolysis rates for this compound are limited.[12]

-

Metabolism: In biological systems, this compound can be metabolized. The primary metabolite found in organisms exposed to chlordane mixtures, including this compound, is oxychlordane (B150180).[13] Studies in rats have shown that after administration of this compound, both the parent compound and oxychlordane accumulate in adipose tissue.[14][13] The biological half-life of this compound in rat adipose tissue has been determined to be 9.7 days.

Bioaccumulation and Bioconcentration

The high lipophilicity of this compound drives its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation.[1][2] This is a significant concern as it leads to the magnification of concentrations through the food web (biomagnification).

-

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to concentrate in an aquatic organism from the surrounding water. An estimated BCF of 30,000 for nonachlor suggests a very high potential for bioconcentration in aquatic organisms.[8]

Quantitative Environmental Data

The following table summarizes key quantitative data related to the environmental partitioning and persistence of this compound.

Table 2: Environmental Partitioning and Bioaccumulation Data for this compound

| Parameter | Value | Environmental Compartment/Organism | Reference |

| Log Octanol/Water Partition Coefficient (log Kow) | 5.2 | - | [4] |

| Bioconcentration Factor (BCF) (estimated) | 30,000 | Aquatic Organisms | [8] |

| Biological Half-life | 9.7 days | Rat Adipose Tissue | [8] |

| Volatilization Half-life (estimated) | 2 days | Model River | [8] |

| Volatilization Half-life (estimated) | 31 days | Model Lake | [8] |

| Volatilization Half-life (estimated) | 220 years | Model Pond (attenuated by adsorption) | [8] |

| Anaerobic Biodegradation (of cis-chlordane) | 0.0% - 12.0% degradation | River Sediment (20-week incubation) | [10] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable data on the environmental fate of chemicals. Below are summaries of key experimental protocols.

1. Soil Adsorption Coefficient (Koc) Determination (OECD 106: Batch Equilibrium Method)

This method determines the adsorption of a chemical to soil.

-

Principle: A solution of the test substance (this compound) of known concentration is equilibrated with a known amount of soil. The concentrations in the solution and/or the soil are measured after separation.

-

Procedure:

-

Soil Preparation: Several soil types with varying organic carbon content are air-dried and sieved.

-

Test Solution: An aqueous solution of this compound (often ¹⁴C-labeled for ease of detection) is prepared in a 0.01 M CaCl₂ solution (to maintain a constant ionic strength).

-

Equilibration: Soil samples are mixed with the test solution in centrifuge tubes. The tubes are agitated (shaken) in the dark at a constant temperature (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).[4]

-

Phase Separation: The soil suspension is separated from the aqueous phase by centrifugation.

-

Analysis: The concentration of this compound remaining in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Calculation: The soil-water distribution coefficient (Kd) is calculated. The Koc is then derived by normalizing Kd to the fraction of organic carbon (foc) in the soil (Koc = Kd / foc).[7]

-

2. Octanol-Water Partition Coefficient (Kow) Determination (Slow-Stirring Method)

This method is suitable for very hydrophobic chemicals.

-

Principle: The test chemical is partitioned between n-octanol and water at a constant temperature. The concentration in both phases is measured at equilibrium.

-

Procedure:

-

Preparation: High-purity n-octanol and water are placed in a jacketed glass vessel. The test substance is introduced, typically dissolved in octanol.

-

Equilibration: The two phases are stirred slowly for an extended period (days to weeks for highly hydrophobic compounds) to allow equilibrium to be reached without forming an emulsion. The temperature is kept constant.

-

Phase Separation: Stirring is stopped, and the phases are allowed to separate completely.

-

Sampling: Aliquots are carefully taken from the center of each phase to avoid cross-contamination.

-

Analysis: The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., GC/MS).

-

Calculation: Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

3. Anaerobic Sediment Biodegradation Study

This protocol assesses the potential for biodegradation in the absence of oxygen.[2]

-

Principle: The test substance is incubated with anaerobic sediment, and its disappearance over time is monitored.

-

Procedure:

-

Sediment Collection: Sediment is collected from a relevant river or lake and handled under anaerobic conditions.

-

Microcosm Setup: Serum bottles are prepared with sediment and overlying site water. The headspace is purged with an inert gas (e.g., nitrogen or an N₂/CO₂ mixture) to ensure anaerobic conditions.

-

Spiking: this compound, dissolved in a minimal amount of a carrier solvent, is added to the microcosms.

-

Incubation: The bottles are sealed and incubated in the dark at a constant temperature (e.g., 20-30°C).[11]

-

Sampling: At various time points, replicate bottles are sacrificed. The sediment and water are extracted separately.

-

Analysis: The extracts are analyzed by a method like Gas Chromatography-Mass Spectrometry (GC/MS) to quantify the concentration of this compound and any potential metabolites.

-

Data Analysis: The degradation rate and half-life are calculated from the disappearance curve of the parent compound.

-

4. Analytical Method for Environmental Samples (EPA Method 525.3)

This method is used for the determination of semi-volatile organic compounds in drinking water.[13]

-

Principle: The target analytes are extracted from the water sample, concentrated, and then analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).

-

Procedure:

-

Extraction: A water sample is passed through a solid-phase extraction (SPE) cartridge containing a sorbent that retains the organic compounds.

-

Elution: The trapped compounds are eluted from the cartridge with a small volume of an organic solvent (e.g., ethyl acetate (B1210297) and methylene (B1212753) chloride).

-

Concentration: The eluate is concentrated to a small volume (e.g., 1 mL).

-

GC/MS Analysis: An aliquot of the concentrated extract is injected into a gas chromatograph. The compounds are separated on a capillary column and detected by a mass spectrometer. Identification is based on retention time and the mass spectrum of the compound. Quantification is achieved by comparing the response to that of known standards.[13]

-

Visualization of Environmental Pathways

The following diagram illustrates the key environmental fate and transport processes for this compound.

Caption: Environmental fate and transport pathways of this compound.

Conclusion

This compound is a highly persistent and bioaccumulative environmental contaminant. Its physicochemical properties—low water solubility, high lipophilicity, and semi-volatility—dictate its environmental behavior. It strongly partitions to soil, sediment, and biota, making it largely immobile in soil but prone to bioaccumulation and biomagnification. Its resistance to degradation processes results in long environmental residence times. The potential for long-range atmospheric transport allows for its distribution to global ecosystems, including remote areas. Understanding these fate and transport processes is critical for assessing the long-term risks associated with this legacy pesticide and for developing strategies for monitoring and managing contaminated sites.

References

- 1. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]

- 2. dioxin20xx.org [dioxin20xx.org]

- 3. Determining octanol-water partition coefficients for extremely hydrophobic chemicals by combining "slow stirring" and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121 - Analytice [analytice.com]

- 8. researchgate.net [researchgate.net]

- 9. Anaerobic biodegradation of organochlorine pesticides in contaminated soil - significance of temperature and availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. rsc.org [rsc.org]

- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of cis-Nonachlor

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Nonachlor

Introduction

This compound is an organochlorine compound and one of the components of the technical-grade pesticide chlordane (B41520).[1][2] Due to its persistence in the environment and potential for bioaccumulation, understanding its physical and chemical properties is crucial for environmental fate modeling, toxicological studies, and the development of analytical and remediation techniques.[3] This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributable to the analysis of technical mixtures versus pure compounds or different experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅Cl₉ | [4][5][6][7][8][9] |

| Molecular Weight | 444.22 g/mol | [4][5][6][7][8] |

| CAS Number | 5103-73-1 | [5][6][7][9][10][11] |

| Appearance | Colorless liquid or solid | [10] |

| Odor | Slightly pungent, chlorine-like | [4] |

| Melting Point | 102-106 °C | [4] |

| Boiling Point | 80.7 °C (for a solution in Cyclohexane) | [10] |

| Water Solubility | 8.2 x 10⁻³ mg/L at 25 °C (for nonachlor) | [12] |

| Vapor Pressure | 1.0 x 10⁻⁶ mmHg (for nonachlor) | [12] |

| Octanol-Water Partition Coefficient (log Kₒₗ) | 3.44 to 6.20 | [10][12] |

| Henry's Law Constant | 2.5 x 10⁻⁵ atm·m³/mol at 25 °C (estimated for nonachlor) | [12] |

Detailed Discussion of Properties

Molecular Structure and Identity

This compound is a cyclodiene pesticide with the systematic IUPAC name (1R,2R,3S,5R,6S,7S)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.0²,⁶]dec-8-ene.[6][8] Its structure is characterized by a complex, chlorinated tricyclic system.

Physical State and Appearance

There is some inconsistency in the reported physical state of this compound. While some sources describe it as a solid with a melting point range of 102-106°C, others list it as a colorless liquid, though this may refer to a solution of the compound.[4][10]

Solubility and Partitioning Behavior

The water solubility of nonachlor is very low, estimated at 8.2 x 10⁻³ mg/L at 25°C.[12] This low aqueous solubility is indicative of its hydrophobic nature.

The octanol-water partition coefficient (log Kₒₗ) is a key parameter for assessing the environmental partitioning and bioaccumulation potential of a chemical.[13] Reported values for this compound's log Kₒₗ vary, with one source indicating a value of 3.44 for a cyclohexane (B81311) solution and another an estimated value of 6.20 for nonachlor.[10][12] This wide range highlights the uncertainty in this value and the need for standardized experimental determination. A high log Kₒₗ value suggests a strong tendency to partition into fatty tissues and organic matter in the environment.[13]

Experimental Protocols

The determination of the physical and chemical properties of organochlorine pesticides like this compound requires precise and validated analytical methods.

Determination of Purity and Identity

The identity and purity of this compound standards and samples are typically determined using gas chromatography (GC) coupled with mass spectrometry (MS).[7] Negative ionization MS is a particularly effective technique for the complete analysis of technical chlordane and its components.[7]

Analysis in Environmental and Biological Matrices

A common workflow for the analysis of this compound in environmental samples such as soil, sediment, or biological tissues involves several steps:

-

Extraction: Soxhlet extraction with a solvent like dichloromethane (B109758) is a conventional method for extracting organochlorine pesticides from solid matrices.[14]

-

Cleanup: The crude extract often contains interfering compounds that need to be removed. Gel permeation chromatography (GPC) is used to remove large molecules like lipids.[14][15] This is followed by adsorption chromatography, for instance using an alumina-over-silica column, to separate the analytes into fractions.[14][15]

-

Analysis: The cleaned and fractionated extract is then analyzed by dual capillary-column GC with electron-capture detection (GC/ECD), a highly sensitive method for halogenated compounds.[14][15]

Determination of Octanol-Water Partition Coefficient (Kₒₗ)

Several methods are available for the experimental determination of Kₒₗ:

-

Shake-Flask Method: This traditional method involves dissolving the substance in a mixture of n-octanol and water, shaking the mixture until equilibrium is reached, and then measuring the concentration of the substance in each phase.[13]

-

Generator Column Method: This method is suitable for hydrophobic substances and involves pumping water through a column packed with a solid support coated with a saturated solution of the test substance in n-octanol. The concentration in the aqueous eluate is then measured.

-

High-Performance Liquid Chromatography (HPLC): The Kₒₗ can be estimated based on the retention time of the substance on a reverse-phase HPLC column. This method is less labor-intensive but may be less accurate than direct methods.[16]

Visualizations

Metabolic Pathway

This compound is a constituent of technical chlordane and is metabolized in organisms to oxychlordane, which is also a persistent and bioaccumulative compound.[1][3]

Caption: Metabolic relationship of this compound.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental sample.

Caption: Analytical workflow for this compound.

Conclusion

This compound is a persistent organochlorine pesticide with a distinct set of physical and chemical properties that govern its environmental behavior and biological interactions. While key data such as its molecular weight and formula are well-established, some properties like its melting point and octanol-water partition coefficient show variability in the literature, underscoring the need for further standardized measurements. The detailed experimental protocols for its analysis are crucial for accurate environmental monitoring and risk assessment. The provided visualizations of its metabolic context and analytical workflow offer a clear summary for researchers in the field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | 5103-73-1 [chemicalbook.com]

- 3. trans-Nonachlor and this compound toxicity in Sprague-Dawley rats: comparison with technical chlordane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Supplier in Mumbai - High Purity, Reliable Quality at Best Price [nacchemical.com]

- 5. This compound (CAS 5103-73-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C10H5Cl9 | CID 12313426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 9. accustandard.com [accustandard.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. scbt.com [scbt.com]

- 12. Nonachlor | C10H5Cl9 | CID 19520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. nemi.gov [nemi.gov]

- 16. Determination of octanol-water partition coefficients for the major components of technical chlordane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Escalation: A Technical Guide to cis-Nonachlor's Bioaccumulation and Biomagnification in Aquatic Ecosystems

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the bioaccumulation and biomagnification of cis-Nonachlor in aquatic environments. It delves into the quantitative data, experimental methodologies, and the ecological pathways that contribute to the proliferation of this persistent organic pollutant.

This compound, a component of the technical chlordane (B41520) mixture, is a persistent and bioaccumulative organochlorine pesticide. Despite restrictions on its use, its legacy continues to pose a significant threat to aquatic ecosystems. Due to its lipophilic nature, this compound readily accumulates in the fatty tissues of organisms, leading to its magnification up the food chain. This guide synthesizes current knowledge to provide a detailed understanding of this environmental challenge.

Quantitative Data Summary

The following tables summarize the concentrations of this compound and related compounds in various components of aquatic ecosystems, as reported in several studies. These values highlight the extent of contamination and the process of biomagnification.

Table 1: Concentrations of Chlordane-Related Compounds in an Arctic Marine Food Web

| Trophic Level | Organism/Matrix | Compound | Concentration (ng/g wet weight) |

| 0 | Seawater | This compound | Near racemic enantiomer fractions |

| 1 | Zooplankton (Calanus spp.) | This compound | Near racemic enantiomer fractions |

| 2 | Arctic Cod (Boreogadus saida) | This compound | Data not specified |

| 3 | Ringed Seals (Phoca hispida) | This compound | Non-racemic enantiomer fractions |

| 4 | Beluga Whales (Delphinapterus leucas) | This compound | Non-racemic enantiomer fractions |

| 4 | Bowhead Whales (Balaena mysticetus) | This compound | Non-racemic enantiomer fractions |

Source: Environmental Toxicology and Chemistry[1]

Table 2: Detection Frequencies and Concentrations of Chlordane Compounds in U.S. Stream Sediment and Aquatic Biota

| Matrix | Compound | Detection Frequency (%) | Concentration (µg/kg wet weight) |

| Sediment | This compound | 8.4 | Data not specified |

| Fish | This compound | 9.5 | Data not specified |

| Bivalves | This compound | 3.7 | Data not specified |

Source: National Water-Quality Assessment Program[2]

Table 3: Mean Concentrations of Chlordane Components in Whole Fish from Major U.S. Watersheds

| Compound | Mean Concentration (ppm) |

| cis-Chlordane | 0.03 |

| trans-Chlordane | 0.02 |

| This compound | 0.02 |

| trans-Nonachlor | 0.03 |

| Oxychlordane | 0.01 |

Source: National Center for Biotechnology Information[3]

Experimental Protocols

The study of this compound bioaccumulation and biomagnification involves a multi-step process, from sample collection to sophisticated analytical techniques.

Sample Collection and Preparation

-

Water Sampling: Large volume water samples (e.g., 100 L) are collected and typically passed through filters to separate dissolved and particulate fractions.

-

Sediment Sampling: Sediment cores or grab samples are collected from the bottom of the aquatic system.

-

Biota Sampling: Organisms from different trophic levels, such as phytoplankton, zooplankton, invertebrates, and fish, are collected.[1] Whole organisms or specific tissues (e.g., muscle, liver, adipose) are homogenized for analysis.

-

Extraction: Analytes are extracted from the prepared samples using techniques like liquid-liquid extraction or solid-phase extraction. For solid samples, Soxhlet extraction is commonly employed.

Analytical Instrumentation

-

Gas Chromatography (GC): Due to their volatility, chlordane compounds are well-suited for analysis by GC. A capillary column is used to separate the different isomers and metabolites.

-

Electron Capture Detector (ECD): This is a highly sensitive detector for halogenated compounds like this compound.

-

Mass Spectrometry (MS): GC coupled with MS provides definitive identification and quantification of the target compounds.[4]

Bioaccumulation and Biomagnification Metrics

-

Bioconcentration Factor (BCF): This is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. It is calculated as the ratio of the chemical concentration in the organism to the concentration in the water at steady state.[5][6] A high BCF value (e.g., >2000 to 5000) is an indicator of a bioaccumulative substance.[6]

-

Biomagnification Factor (BMF): This factor quantifies the increase in the concentration of a substance in an organism relative to its diet.[7] It is a key indicator of trophic transfer.

-

Trophic Magnification Factor (TMF): TMF describes the average factor by which the concentration of a substance increases for each trophic level in a food web. A TMF value greater than 1 indicates that the substance is biomagnifying.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key processes and workflows involved in the study of this compound in aquatic ecosystems.

Conclusion

The data and methodologies presented in this guide underscore the significant potential for this compound to bioaccumulate and biomagnify in aquatic ecosystems. Its persistence and lipophilic properties facilitate its transfer and concentration through successive trophic levels, posing a long-term risk to wildlife and potentially human health. Continued monitoring and research are crucial to fully understand the ecological consequences of this legacy contaminant and to develop effective strategies for risk assessment and management. The experimental protocols and analytical techniques outlined here provide a framework for robust and reliable data generation, which is essential for informing regulatory decisions and protecting the health of our aquatic environments.

References

- 1. Enantiomer‐specific biomagnification of α‐Hexachlorocyclohexane and selected chiral chlordane‐related compounds within an arctic marine food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. Table 5-10, Detection of Chlordane in Aquatic Organisms - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nonachlor | C10H5Cl9 | CID 19520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

The Lingering Legacy of Chlordane: A Technical Guide to its Historical Use and the Ubiquity of cis-Nonachlor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordane (B41520), a synthetic organochlorine pesticide, was once widely employed for its potent insecticidal properties. Its extensive use in agriculture and for termite control has left a lasting environmental legacy. This technical guide provides an in-depth analysis of the historical application of chlordane and the subsequent prevalence of one of its persistent and bioaccumulative components, cis-Nonachlor. Technical chlordane is a complex mixture of over 140 compounds, with cis- and trans-chlordane (B41516) being major constituents. Other significant components include heptachlor (B41519) and cis- and trans-Nonachlor (B44118).[1][2] This document details the timeline of chlordane's use and regulation, summarizes the quantitative data on this compound prevalence in various matrices, outlines the experimental protocols for its detection, and explores the potential signaling pathways disrupted by this persistent organic pollutant.

Historical Use and Regulation of Chlordane

First introduced in the mid-1940s, chlordane became a prominent pesticide in the United States and other countries for several decades.[3] Its primary applications included:

-

Agriculture: From the 1950s through the 1970s, chlordane was extensively used on a variety of crops, including corn and citrus, to control soil insects.[1][4]

-

Termite Control: A significant portion of chlordane was used by pest control operators for the subterranean treatment of buildings to prevent and eliminate termite infestations.[1][4] It is estimated that over 30 million homes in the U.S. were treated with chlordane for this purpose.[1]

-

Lawn and Garden: Chlordane was also a common ingredient in pesticides for home lawns and gardens.[4]

Concerns over its environmental persistence, bioaccumulation, and potential adverse health effects, including links to cancer, led to increasing restrictions on its use.[5] The regulatory timeline in the United States culminated in a complete ban:

-

1978: The U.S. Environmental Protection Agency (EPA) banned the use of chlordane on food crops.[4]

-

1983: All uses of chlordane, except for termite control, were prohibited.[6]

-

1988: A complete ban on the sale and use of chlordane was implemented in the United States.[1][6]

Despite the ban, chlordane's persistence in the environment means that exposure continues to be a concern.[5]

Prevalence of this compound

This compound is one of the nine-chlorine isomers present in technical chlordane and is known for its high persistence and tendency to bioaccumulate in fatty tissues.[7] Its presence in various environmental and biological samples serves as a key indicator of historical chlordane exposure.

Quantitative Data on this compound Prevalence

The following tables summarize the reported concentrations of this compound in human tissues and environmental samples from various studies. These values highlight the widespread distribution of this compound long after the cessation of chlordane use.

Table 1: Concentration of this compound in Human Adipose Tissue

| Geographic Location | Year of Study | Mean Concentration (ng/g lipid weight) | Concentration Range (ng/g lipid weight) | Reference |

| Puebla, Mexico | 2010 | 108 | Not Reported | [8] |

| Biscay, Spain | Not Specified | Not Reported (detected in <50% of samples) | Not Reported | [9] |

| United Kingdom | 2003 | Not Detected | Not Detected | [10] |

Table 2: Concentration of this compound in Human Blood Serum

| Geographic Location | Year of Study | Geometric Mean Concentration (ng/g) | Selected Percentiles (ng/g) | Reference |

| United States (NHANES) | 1999-2004 | 0.080 - 0.116 (whole weight) | 50th: 0.078 - 0.120; 95th: 0.573 - 0.680 (whole weight) | [11] |

| Veracruz, Mexico | Not Specified | Not Detected | Not Detected | [12] |

Table 3: Concentration of this compound in Environmental Samples

| Sample Type | Location | Year of Study | Concentration | Reference |

| Fish Tissue (Whole Body) | Rio Grande Basin, USA | 1992-1993 | Detected at one site (concentration not specified) | [13] |

Experimental Protocols for this compound Analysis

The standard method for the quantitative analysis of this compound in biological and environmental samples is gas chromatography coupled with mass spectrometry (GC/MS) or electron capture detection (GC/ECD). The following provides a generalized experimental protocol based on established methodologies.

Sample Preparation

For Adipose Tissue:

-

Homogenization: Homogenize the adipose tissue sample, often with a desiccant like sodium sulfate (B86663) to remove water.[3]

-

Extraction: Extract the lipids and organochlorine compounds using an organic solvent such as cyclopentane (B165970) or a mixture of dichloromethane (B109758) and methanol.[3][6]

-

Cleanup: Remove interfering lipids using techniques like gel permeation chromatography (GPC) or Florisil column chromatography.[3][5]

-

Concentration and Solvent Exchange: Concentrate the extract and exchange the solvent to a final solvent suitable for GC analysis, such as isooctane.[3]

For Blood Serum:

-

Extraction: Perform a liquid-liquid extraction using a solvent like hexane.[14]

-

Cleanup: Utilize solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) for cleanup.[14]

-

Concentration: Concentrate the final extract before analysis.

For Environmental Samples (Soil/Sediment):

-

Extraction: Use Soxhlet extraction with a solvent like dichloromethane.[6]

-

Cleanup: Employ GPC and/or adsorption chromatography (e.g., alumina/silica gel) to remove interferences.[6]

GC/MS Analysis

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., RTX-5) and a mass spectrometer or electron capture detector.[12]

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC inlet, typically in splitless mode.[12]

-

Chromatographic Separation: Use a temperature program to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C).[12]

-

Detection:

-

GC/MS: Operate the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring for characteristic ions of this compound.

-

GC/ECD: The electron capture detector is highly sensitive to halogenated compounds like this compound.

-

-

Quantification: Quantify the concentration of this compound by comparing the peak area in the sample to a calibration curve generated from certified reference standards.

Quality Control

-

Method Blanks: Analyze solvent blanks to ensure no contamination from reagents or glassware.

-

Spiked Samples: Spike control matrices with known amounts of this compound to assess method recovery and accuracy.

-

Surrogate Standards: Add a non-target compound with similar chemical properties to each sample before extraction to monitor the efficiency of the entire analytical process.

-

Certified Reference Materials (CRMs): Analyze CRMs with known concentrations of this compound to verify the accuracy of the method.

Signaling Pathways and Biological Effects

The lipophilic nature of this compound allows it to accumulate in fatty tissues, leading to long-term exposure and the potential for disruption of various biological signaling pathways.

Endocrine Disruption

Organochlorine compounds, including components of chlordane, are known endocrine-disrupting chemicals (EDCs). They can interfere with the endocrine system by mimicking or blocking the action of natural hormones. One of the primary mechanisms of endocrine disruption is through interaction with nuclear receptors.

Caption: Interaction of this compound with nuclear receptors.

This compound can bind to nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), or pregnane (B1235032) X receptor (PXR).[15] This binding can either activate or inhibit the receptor, leading to the inappropriate transcription of hormone-responsive genes. This disruption of normal hormonal signaling can contribute to a variety of adverse health outcomes, including reproductive and developmental problems.

Oxidative Stress

Recent studies suggest that exposure to this compound can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.[16]

Caption: this compound-induced oxidative stress pathway.

Exposure to this compound can lead to mitochondrial dysfunction, resulting in the overproduction of ROS.[16] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. The cell attempts to counteract this by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[17][18] However, chronic exposure can lead to a state of persistent oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Conclusion

The historical and widespread use of chlordane has resulted in the persistent contamination of the environment and human tissues with its components, notably this compound. The data clearly indicate that despite being banned for decades, this compound is still detectable in the population, underscoring its long-term persistence and the importance of continued monitoring. The detailed experimental protocols provided in this guide offer a framework for the accurate and reliable quantification of this compound. Furthermore, the elucidation of its disruptive effects on critical signaling pathways, such as endocrine function and cellular redox balance, is crucial for understanding its potential health risks and for the development of strategies to mitigate its impact. This technical guide serves as a comprehensive resource for researchers and professionals working to understand and address the enduring legacy of chlordane.

References

- 1. academic.oup.com [academic.oup.com]

- 2. agilent.com [agilent.com]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. nemi.gov [nemi.gov]

- 7. gcms.cz [gcms.cz]

- 8. Organochlorine pesticide levels in female adipose tissue from Puebla, Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Table 5-17, Geometric Mean and Selected Percentiles of Serum trans-Nonachlor (Whole Weight) Serum Concentrations (in ng/g of Serum or Parts per Billion) for the U.S. Population from the National Health and Nutrition Examination Survey (NHANES) 1999–2004 - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Organochlorine pesticide residue levels in blood serum of inhabitants from Veracruz, Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grupobiomaster.com [grupobiomaster.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. hmdb.ca [hmdb.ca]

- 16. Effects of this compound, trans-nonachlor and chlordane on the immune system of Sprague-Dawley rats following a 28-day oral (gavage) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-Nonachlor: Environmental Sources, Pathways, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Nonachlor is a persistent organochlorine pesticide and a significant component of the technical chlordane (B41520) mixture, which was extensively used for termite control and as a broad-spectrum insecticide in agriculture.[1][2] Although its use has been banned or severely restricted in many countries for decades, the environmental persistence and bioaccumulative nature of this compound continue to make it a contaminant of concern. This technical guide provides a comprehensive overview of the sources, environmental pathways, analytical methodologies, and degradation of this compound, intended to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Sources of this compound in the Environment

The primary source of this compound in the environment is the widespread historical use of technical chlordane. Technical chlordane is a complex mixture of over 140 compounds, with this compound being one of its significant constituents.[1] Its release into the environment has occurred through:

-

Agricultural Applications: Direct application to soils for crop protection.

-

Termite Control: Subterranean injection around building foundations.

-

Industrial Release: Manufacturing and formulation processes.

Although direct usage has ceased in many regions, contaminated sites and the slow degradation of technical chlordane in soil and sediment act as ongoing sources of this compound to the wider environment.

Environmental Pathways and Fate

Once released, this compound undergoes various transport and transformation processes that dictate its distribution and persistence in the environment.

Atmospheric Transport

This compound can volatilize from contaminated soils and water surfaces and undergo long-range atmospheric transport.[2] This process is influenced by factors such as temperature, soil type, and moisture content. Atmospheric deposition, through both wet (precipitation) and dry processes, contributes to its distribution in remote ecosystems far from original sources.

Aquatic Environment

In aquatic systems, this compound tends to adsorb strongly to suspended particles and sediment due to its low water solubility and high hydrophobicity.[3] This partitioning behavior leads to its accumulation in bottom sediments, which can act as a long-term reservoir.

Soil and Sediment

In soil and sediment, this compound is relatively immobile due to its strong adsorption to organic matter and clay particles.[4] Leaching into groundwater is generally limited, but it can be a concern in sandy soils with low organic content. The persistence of this compound in soil is significant, with a long environmental half-life.[2]

Bioaccumulation and Biomagnification

A critical aspect of this compound's environmental fate is its propensity for bioaccumulation in living organisms. Due to its lipophilic nature, it readily accumulates in the fatty tissues of organisms.[5] This leads to biomagnification, where its concentration increases at successively higher trophic levels in the food web. Significant levels of this compound have been detected in a wide range of biota, including fish, marine mammals, and humans.[2][5]

Quantitative Data on Environmental Concentrations

The following tables summarize reported concentrations of this compound in various environmental matrices. These values can vary significantly based on historical usage patterns, proximity to sources, and environmental conditions.

| Environmental Matrix | Location | Concentration Range | Units | Reference(s) |

| Soil | Agricultural Areas, USA | Geometric Mean: 1.4 (for Σchlordane) | ng/g dry wt | [2] |

| Housing Areas, USA | Not Detected to 600 | µg/kg | [6] | |

| Sediment | Ala Wai Canal, USA | Not specified | [7] | |

| Rivers, USA | Below median of FWS program | [3] | ||

| Water | Rivers, USA | Not specified | [3] | |

| Air | Remote Arctic | Not specified | [2] | |

| Biota (Fish) | Great Lakes, USA | 3.89 - 115 | ng/g | [8] |

| Rivers, USA | Below median of FWS program | [3] | ||

| Biota (Human) | Adipose Tissue, USA | Not specified | [5] | |

| Breast Milk, Russia | 13 - 620.6 (for total POPs) | ng/g lipid weight | [9][10] | |

| Blood Serum, Workers | 9.84 ± 4.47 (for total chlordane) | ng/g | [8] |

Experimental Protocols for Analysis

The accurate quantification of this compound in environmental samples is crucial for risk assessment and monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) are the most common analytical techniques.

Sample Preparation

Soil and Sediment: A widely used method is Accelerated Solvent Extraction (ASE) or Soxhlet extraction followed by cleanup steps to remove interfering compounds.[11] A typical procedure involves:

-

Extraction: Extraction of the sample with a solvent mixture such as hexane/acetone or dichloromethane (B109758).

-

Cleanup: Use of techniques like gel permeation chromatography (GPC) to remove lipids and other high-molecular-weight interferences, followed by silica (B1680970) gel or Florisil column chromatography for further purification.[12]

Water: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods.[13]

-

LLE: Extraction of the water sample with a non-polar solvent like dichloromethane or hexane.

-

SPE: Passing the water sample through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a small volume of solvent.

Biota (e.g., Fish Tissue):

-

Homogenization: Homogenization of the tissue sample.

-

Extraction: Extraction with a non-polar solvent. Lipids are co-extracted and must be removed.

-

Lipid Removal: GPC is a standard technique for lipid removal.

GC-MS/MS Instrumental Parameters

The following table provides typical GC-MS/MS parameters for the analysis of organochlorine pesticides, including this compound. These are general guidelines and should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 60-80°C, ramp to 150°C, then to 300°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | e.g., 409 |

| Product Ions (m/z) | e.g., 373, 337 |

| Collision Energy | Optimized for each transition |

Note: Specific MRM transitions and collision energies for this compound should be determined empirically on the instrument used.

Quality Assurance/Quality Control (QA/QC)

Robust QA/QC procedures are essential for generating reliable data.[1][14] Key elements include:

-

Method Blanks: To check for contamination during sample preparation and analysis.

-

Matrix Spikes/Matrix Spike Duplicates: To assess method accuracy and precision in the sample matrix.

-

Laboratory Control Samples: To monitor the performance of the analytical method with a certified reference material.

-

Internal Standards: Isotopically labeled analogs of the target analytes are added to all samples before extraction to correct for variations in extraction efficiency and instrument response.

Degradation of this compound

The persistence of this compound in the environment is due to its resistance to degradation. However, several transformation processes do occur, albeit slowly.

Biotic Degradation

Metabolism: In biota, this compound can be metabolized to the more persistent and often more toxic metabolite, oxychlordane.[5][15] This transformation is a key consideration in toxicological assessments.

Microbial Degradation: Several bacterial strains, particularly under anaerobic conditions, have been shown to degrade chlordane isomers.[7] The degradation pathways can involve reductive dechlorination. However, the specific microorganisms and complete pathways for this compound are not yet fully elucidated. Some studies have shown that certain Streptomyces species can degrade chlordane under aerobic conditions.[16]

Abiotic Degradation

Photodegradation: this compound can undergo photodegradation in the presence of sunlight, particularly in the atmosphere and on surfaces.[17][18] This process can lead to the formation of various photoproducts through dechlorination and rearrangement reactions. The exact nature and toxicity of these products require further investigation.

Conclusion

This compound remains an environmental contaminant of concern due to its persistence, bioaccumulative properties, and toxic potential. Its primary source is the historical use of technical chlordane, and it is now widely distributed in the global environment. Understanding its environmental pathways, concentrations, and degradation processes is crucial for assessing its risks to ecosystems and human health. Accurate and precise analytical methods, supported by rigorous QA/QC, are essential for monitoring its presence and for evaluating the effectiveness of any potential remediation strategies. Further research is needed to fully elucidate the microbial degradation pathways and the toxicological significance of its various transformation products. This guide provides a foundational understanding for professionals engaged in the study and management of this persistent organic pollutant.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. mdpi.com [mdpi.com]

- 3. Occurrence and accumulation of pesticides and organic contaminants in river sediment, water and clam tissues from the san Joaquin River and tributaries, California | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. www4.ujaen.es [www4.ujaen.es]

- 5. trans-Nonachlor and this compound toxicity in Sprague-Dawley rats: comparison with technical chlordane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 8. Nonachlor | C10H5Cl9 | CID 19520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organochlorine Pollutants in Human Breast Milk from North of the Far Eastern Region of Russia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. response.epa.gov [response.epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photodegradation fates of cis-chlordane, trans-chlordane, and heptachlor in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Environmental Persistence of cis-Nonachlor: A Technical Guide to Half-life Determination in Soil and Sediment

For the attention of: Researchers, Scientists, and Environmental Fate Professionals

This technical guide addresses the environmental persistence of cis-Nonachlor, a significant component of the technical chlordane (B41520) mixture, with a specific focus on its half-life in soil and sediment. Due to the historical widespread use of chlordane as a pesticide, its constituents, including this compound, remain a focus of environmental monitoring and risk assessment. This document provides a summary of the available data on the persistence of chlordane-related compounds, outlines detailed experimental protocols for determining the half-life of this compound in soil and sediment based on international guidelines, and discusses potential degradation pathways.

Half-life and Persistence of this compound: Current Data

Technical chlordane is known to be highly persistent in the environment, with a soil half-life that can extend for more than 20 years.[1][2] Studies of agricultural and residential soils have detected chlordane residues, including its various isomers, decades after its application was discontinued.[1][3] While specific degradation rates for individual isomers like this compound are expected to vary based on environmental conditions, the overall evidence points towards a high degree of persistence in both soil and sediment matrices. For example, one study on the anaerobic biodegradation of cis-chlordane (B41515) in river sediment showed minimal degradation (0-12%) over a 20-week period, suggesting a very long half-life under those conditions.

Given the lack of specific data for this compound, this guide focuses on providing a robust framework for generating such data through standardized experimental protocols.

Table 1: Persistence Data for Chlordane and Related Compounds in Soil

| Compound/Mixture | Matrix | Half-life/Persistence Data | Reference |

| Technical Chlordane | Soil | Can persist for over 20 years. | [1] |

| Technical Chlordane | Soil | Soil half-life estimated at 350 days, with a range of 37 to 3500 days. | [4] |

| Technical Chlordane | Sandy Loam Soil | 45% remained after 15 years. | [5] |

| cis-Chlordane | River Sediment (Anaerobic) | 0-12% degradation after 20 weeks. |

Experimental Protocols for Determining Half-life in Soil and Sediment

To ensure comparability and regulatory acceptance, studies to determine the half-life of this compound should follow internationally recognized guidelines. The Organization for Economic Co-operation and Development (OECD) provides detailed protocols for this purpose.

Soil Half-life Determination (Adapted from OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil)

This study aims to determine the rate of transformation of this compound in soil under both aerobic and anaerobic conditions.[6][7][8][9]

2.1.1. Materials and Setup

-

Test Substance: Analytical grade this compound. For pathway elucidation and mass balance, 14C-labeled this compound is recommended.

-

Soil: At least three different soil types are recommended to represent a range of properties (e.g., sandy loam, clay loam, silt loam). Soils should be characterized for texture, pH, organic carbon content, and microbial biomass.

-

Test System: Incubation flasks (e.g., biometer flasks) that allow for the maintenance of aerobic or anaerobic conditions and the trapping of volatile compounds like 14CO2.

-

Incubation Conditions:

-

Temperature: Constant, typically 20°C, in the dark.

-

Moisture: Maintained at 40-60% of maximum water holding capacity.

-

Aerobic Conditions: Achieved by ensuring a continuous supply of air.

-

Anaerobic Conditions: Established by flooding the soil with water and purging with an inert gas (e.g., nitrogen) for a pre-incubation period to ensure anaerobic status.

-

2.1.2. Experimental Procedure

-

Soil Preparation: Freshly collected soil is sieved (e.g., 2 mm) and pre-incubated for several days to allow microbial activity to stabilize.

-

Application of Test Substance: this compound, dissolved in a minimal amount of a suitable solvent, is applied to the soil samples. The application rate should be relevant to expected environmental concentrations.

-

Incubation: The treated soil samples are incubated under the specified conditions. Separate flasks are prepared for each sampling time point.

-

Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), duplicate flasks are removed for analysis.

-

Extraction: Soil samples are extracted with an appropriate organic solvent or solvent mixture (e.g., hexane/acetone, dichloromethane) using a validated method such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction.[10]

-

Analysis: The concentration of this compound and any identified transformation products in the extracts is determined using a suitable analytical method, typically Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).

-

Data Analysis: The dissipation of this compound over time is plotted, and the half-life (DT50 - the time for 50% dissipation) is calculated using appropriate kinetic models (e.g., first-order kinetics).

Sediment Half-life Determination (Adapted from OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems)

This guideline is designed to assess the transformation of chemicals in a water-sediment system.[11][12][13]

2.2.1. Materials and Setup

-

Test Substance: As described for the soil study.

-

Sediment and Water: At least two different sediment types with overlying water should be used. Systems should be characterized for pH, organic carbon, and texture.

-

Test System: Intact water-sediment cores or flasks that allow for a headspace and gentle stirring or aeration of the water phase without disturbing the sediment.

-

Incubation Conditions: Maintained at a constant temperature in the dark. Aerobic conditions are maintained in the overlying water, while anaerobic conditions typically develop in the sediment. For fully anaerobic studies, the entire system is kept under an inert atmosphere.

2.2.2. Experimental Procedure

-

System Acclimation: The water-sediment systems are allowed to equilibrate for a period before the test substance is introduced.

-

Application: this compound is typically applied to the water phase.

-

Incubation and Sampling: At specified time points, the water and sediment phases are separated and analyzed.

-

Extraction and Analysis: The water phase is extracted using liquid-liquid or solid-phase extraction. The sediment is extracted as described for the soil protocol. Both phases are analyzed for this compound and its transformation products.

-

Data Analysis: The dissipation of this compound from the total system (water + sediment) is modeled to determine the system DT50.

Visualization of Experimental Workflow and Potential Degradation Pathway

References

- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nationalacademies.org [nationalacademies.org]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. npic.orst.edu [npic.orst.edu]

- 5. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. content.fera.co.uk [content.fera.co.uk]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 10. researchgate.net [researchgate.net]

- 11. Biotransformation of Chemicals at the Water–Sediment Interface—Toward a Robust Simulation Study Setup - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. criver.com [criver.com]

An In-depth Technical Guide to cis-Nonachlor and its Relationship to Technical Chlordane Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technical chlordane (B41520), a broad-spectrum cyclodiene insecticide first introduced in the 1940s, is not a single chemical entity but a complex mixture of over 140 structurally related compounds.[1][2] Its production involves the chlorination of chlordene, a product of the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and cyclopentadiene.[3] Due to its persistence in the environment and potential for bioaccumulation, the use of technical chlordane has been severely restricted or banned in many countries. Understanding the composition and biological activity of its individual components is crucial for assessing its toxicological profile and environmental impact.

This guide focuses on a significant, albeit not the most abundant, constituent of technical chlordane: cis-Nonachlor . We will delve into its chemical properties, its prevalence within the technical mixture, analytical methodologies for its detection, and its known interactions with biological pathways.

Composition of Technical Chlordane

The exact composition of technical chlordane can vary depending on the manufacturing process.[1][2] However, it is primarily composed of chlordane isomers, with other significant components including heptachlor (B41519) and nonachlor isomers. This compound is a notable component, consistently identified in various analyses of technical chlordane mixtures.

Quantitative Data

The following table summarizes the approximate composition of technical chlordane based on various analytical studies.

| Component | Other Names | CAS Number | Typical Percentage (%) in Technical Mixture |

| cis-Chlordane (B41515) | α-Chlordane | 5103-71-9 | 15 - 19[3][4][5] |

| trans-Chlordane | γ-Chlordane | 5103-74-2 | 15 - 24[3][4][5] |

| trans-Nonachlor | 39765-80-5 | 5.4 - 9.7[4] | |

| Heptachlor | 76-44-8 | 2.1 - 10[3][4][5] | |

| This compound | 5103-73-1 | 1.9 - 2.7 [4] | |

| Chlordene Isomers | - | ~21.5[3][5] | |

| Other Compounds | - | Remainder |

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for predicting its environmental fate and designing effective analytical methods.

| Property | Value |

| Chemical Formula | C₁₀H₅Cl₉[6][7][8] |

| Molecular Weight | 444.22 g/mol [6][7][8] |

| CAS Number | 5103-73-1[6][7][8] |

| Appearance | Solid |

| Melting Point | 489.0 K (215.85 °C)[7] |

| Enthalpy of Vaporization | 20.0 kcal/mol at 398 K[7] |

| LogP (Octanol-Water Partition Coefficient) | 5.2 (estimated)[6] |

| Synonyms | c-Nonachlor, (1α,2α,3α,3aα,4β,7β,7aα)-1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene[7][8] |

Experimental Protocols

The analysis of this compound in environmental and biological matrices typically involves a multi-step process including extraction, cleanup, and instrumental analysis. The following protocols are based on established methodologies for organochlorine pesticides.

Sample Extraction from Soil/Sediment

This protocol is a generalized procedure based on EPA Method 3540C (Soxhlet Extraction).

-

Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.

-

Extraction:

-

Weigh approximately 10-20 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate (B86663) to remove residual moisture.

-

Place the sample into a porous thimble.

-

Extract the sample in a Soxhlet apparatus for 6-24 hours using a suitable solvent mixture, such as hexane/acetone (1:1, v/v) or dichloromethane/hexane (1:1, v/v).

-

-

Concentration: After extraction, concentrate the solvent extract to a small volume (e.g., 1-5 mL) using a rotary evaporator or a gentle stream of nitrogen.

Sample Cleanup

Cleanup is a critical step to remove interfering co-extracted substances. This protocol is based on EPA Method 3620C (Florisil Cleanup).

-

Column Preparation: Prepare a chromatography column packed with activated Florisil (magnesium silicate).

-

Elution:

-

Load the concentrated extract from the extraction step onto the top of the Florisil column.

-

Elute the column with solvents of increasing polarity. Non-polar compounds like PCBs may be eluted first with a non-polar solvent like hexane.

-

A second, more polar solvent mixture, such as diethyl ether/hexane, is then used to elute the organochlorine pesticides, including this compound.

-

-

Concentration: Concentrate the pesticide-containing fraction to a final volume suitable for instrumental analysis.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol for the analysis of chlordane components.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound should be monitored.

-

Mass Range (for full scan): 50-550 amu.

-

Biological Signaling Pathways and Mechanisms of Action

Technical chlordane and its components are known to exert toxicity through various mechanisms, primarily targeting the nervous and hepatic systems.

Neurotoxicity via GABAa Receptor Antagonism

The primary mechanism of neurotoxicity for cyclodiene insecticides, including chlordane, is the antagonism of the γ-aminobutyric acid (GABA) receptor, specifically the GABAa receptor.[9][10][11] GABA is the principal inhibitory neurotransmitter in the central nervous system.

Hepatic Effects and Cytochrome P450 Induction

Chlordane is known to be hepatotoxic and induces the expression of cytochrome P450 (CYP) enzymes in the liver.[1][12] This induction can alter the metabolism of both chlordane itself and other endogenous and exogenous compounds.

Endocrine Disruption

There is growing evidence that chlordane and other organochlorine pesticides can act as endocrine-disrupting chemicals (EDCs).[13][14][15] EDCs can interfere with the body's hormonal systems, potentially leading to adverse reproductive, developmental, and metabolic effects. The exact mechanisms are complex and can involve interactions with various hormone receptors.

Conclusion